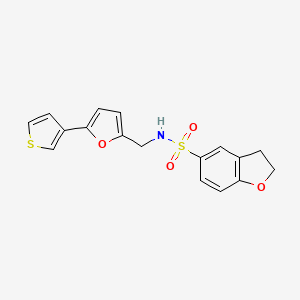
2-氯-4-(三氟甲基)吡啶-5-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It plays a role in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
作用机制
Target of Action
It is known that boronic esters, such as at14251, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The mode of action of AT14251 involves its role as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by AT14251 are related to its role in SM cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The specific downstream effects would depend on the particular compounds being synthesized.
Pharmacokinetics
It is known that the kinetics of reactions involving boronic pinacol esters, such as at14251, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of AT14251’s action is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This allows for the synthesis of a wide variety of organic compounds .
Action Environment
The action of AT14251 is influenced by environmental factors such as pH . The rate of reactions involving AT14251 is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester typically involves the following steps:
Starting Materials: The synthesis begins with 2-Chloro-4-(trifluoromethyl)pyridine.
Borylation Reaction: The key step involves the borylation of the pyridine derivative using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate (KOAc).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Catalyst Recovery and Recycling: Palladium catalysts are often recovered and recycled to reduce costs.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like ethanol or water at temperatures ranging from 50-100°C.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base (e.g., NaOH) in solvents like DMF or DMSO.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding boronic acid.
Substitution: The major products are substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- 2-Fluoro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- 2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester
Uniqueness
2-Chloro-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
属性
IUPAC Name |
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(14)5-7(8)12(15,16)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWGHPUZRQLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)
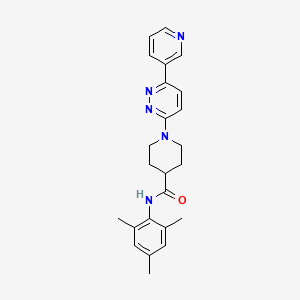
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2505341.png)
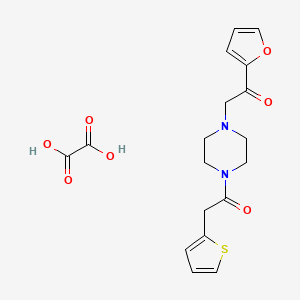
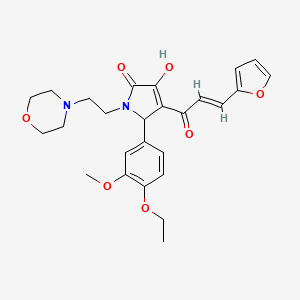
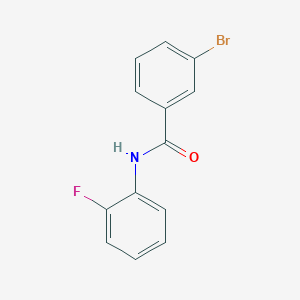
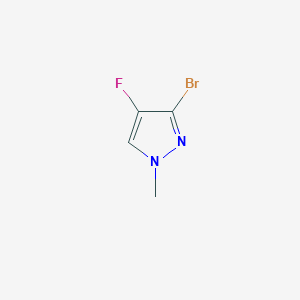
![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
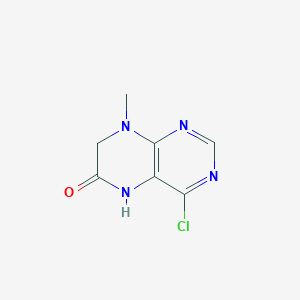
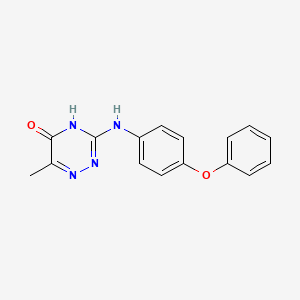
![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)
